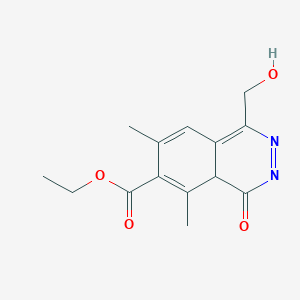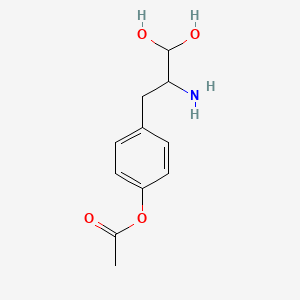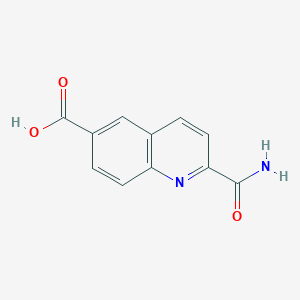
2-carbamoylquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-carbamoylquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a carbamoyl group at the 2-position and a carboxylic acid group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoylquinoline-6-carboxylic acid can be achieved through several methods:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinoline core. The carbamoyl and carboxylic acid groups can be introduced through subsequent functionalization steps.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization to form the quinoline ring. The carbamoyl and carboxylic acid groups can be introduced through further functionalization.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone, followed by cyclization to form the quinoline core. The functional groups can be introduced in subsequent steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-carbamoylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can be used to form new bonds and create more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can convert carbonyl groups to hydroxyl groups. Substitution reactions can introduce various functional groups, such as halogens or amines.
Applications De Recherche Scientifique
2-carbamoylquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of biological processes and the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: The compound is used in the production of various industrial products, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-carbamoylquinoline-6-carboxylic acid depends on its specific application. In general, the compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling pathways.
Nucleic Acids: The compound can interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
2-carbamoylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
Quinoline-6-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
2-aminoquinoline-6-carboxylic acid: This compound has an amino group instead of a carbamoyl group, which can affect its biological activity and chemical reactivity.
The presence of both the carbamoyl and carboxylic acid groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-carbamoylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)9-4-1-6-5-7(11(15)16)2-3-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |
Clé InChI |
AXBASJRXKXUHFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
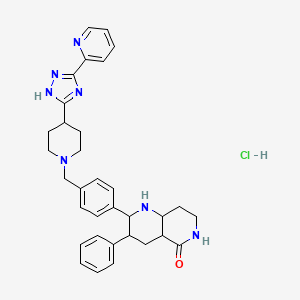
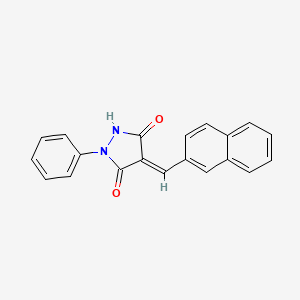
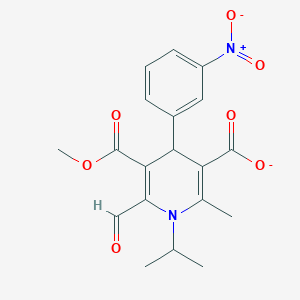

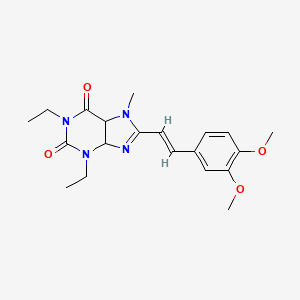
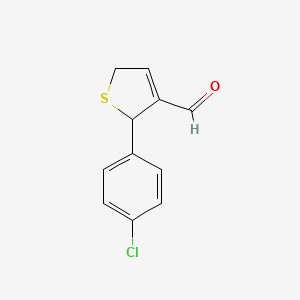

![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
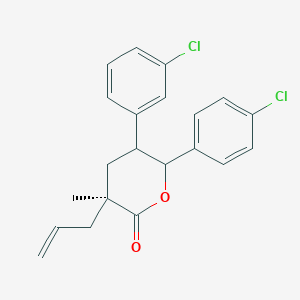
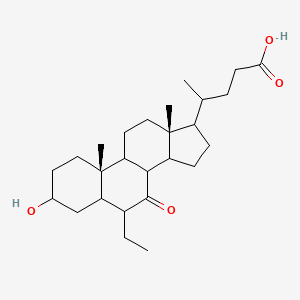
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
